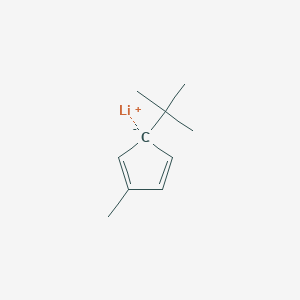
1-tert-Butyl-3-methylcyclopentadienyllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-methylcyclopentadienyllithium is an organolithium compound widely used in organic synthesis. It is known for its strong basicity and nucleophilicity, making it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of 1-tert-Butyl-3-methylcyclopentadienyllithium typically involves the reaction of 1-tert-Butyl-3-methylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Synthetic Route:
- Dissolve 1-tert-Butyl-3-methylcyclopentadiene in anhydrous ether.
- Add n-butyllithium dropwise to the solution at low temperature (around -78°C).
- Stir the reaction mixture for several hours to ensure complete lithiation.
- The resulting this compound can be isolated by removing the solvent under reduced pressure .
Chemical Reactions Analysis
1-tert-Butyl-3-methylcyclopentadienyllithium undergoes various types of chemical reactions, including:
1. Substitution Reactions:
- Reacts with electrophiles such as alkyl halides to form substituted cyclopentadienyl derivatives.
- Common reagents: Alkyl halides, acyl chlorides.
- Conditions: Typically carried out in anhydrous solvents like ether or THF at low temperatures .
2. Addition Reactions:
- Adds to carbonyl compounds to form alcohols.
- Common reagents: Aldehydes, ketones.
- Conditions: Reactions are usually performed at low temperatures to control the reactivity .
3. Complex Formation:
Scientific Research Applications
1-tert-Butyl-3-methylcyclopentadienyllithium has several applications in scientific research:
1. Organic Synthesis:
- Used as a strong base and nucleophile in various organic reactions.
- Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
2. Catalysis:
- Forms complexes with transition metals that are used as catalysts in polymerization and other organic transformations.
3. Material Science:
- Used in the synthesis of novel materials with unique properties.
- Plays a role in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-tert-Butyl-3-methylcyclopentadienyllithium exerts its effects involves its strong nucleophilicity and basicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The compound can also form stable complexes with transition metals, enhancing their catalytic activity.
Comparison with Similar Compounds
1-tert-Butyl-3-methylcyclopentadienyllithium can be compared with other cyclopentadienyl lithium compounds such as:
1. Pentamethylcyclopentadienyllithium:
2. 1,2,4-tri(tert-butyl)cyclopentadienyllithium:
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
lithium;5-tert-butyl-2-methylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.Li/c1-8-5-6-9(7-8)10(2,3)4;/h5-7H,1-4H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUJLEWWQHYINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C[C-](C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
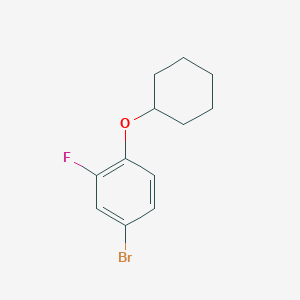
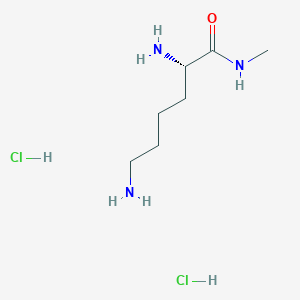
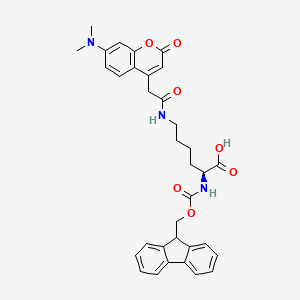
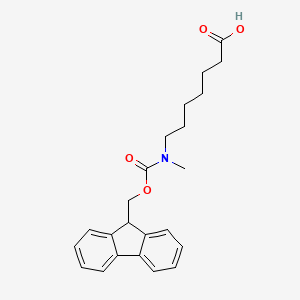
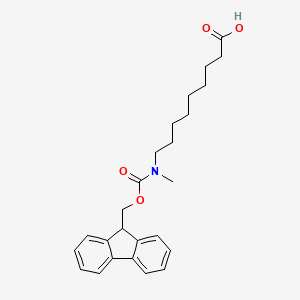
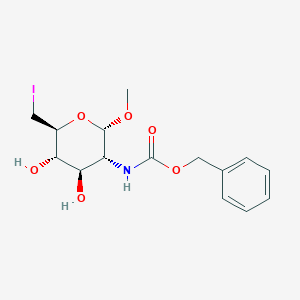
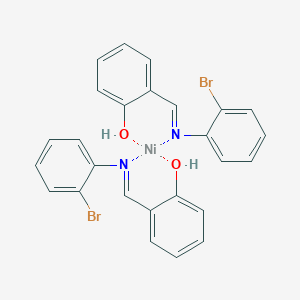

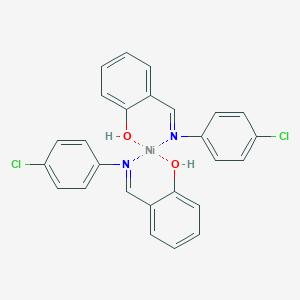
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
